1-Amino-4-fluoronaphthalene Hydrochloride
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Overview
Description
1-Amino-4-fluoronaphthalene Hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. It is widely used in various fields, including medical research, environmental research, and industrial research. The compound has a molecular weight of 197.64 and is identified by the CAS number 438-26-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-fluoronaphthalene Hydrochloride typically involves the fluorination of naphthalene derivatives followed by amination. One common method includes the reaction of 1-fluoronaphthalene with ammonia under specific conditions to yield 1-Amino-4-fluoronaphthalene, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-fluoronaphthalene Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
1-Amino-4-fluoronaphthalene Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-fluoronaphthalene Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-fluoronaphthalene
- 1-Amino-3-fluoronaphthalene
- 1-Amino-5-fluoronaphthalene
Comparison
1-Amino-4-fluoronaphthalene Hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
4-fluoronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIEPCKKCDGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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